

Diastereoselective synthesis protocol using (R)-BoroPhg(+)-Pinanediol-HCl

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Compound of Interest

Compound Name: (R)-BoroPhg(+)-Pinanediol-HCl

CAS No.: 476334-31-3

Cat. No.: B1506422

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Application Note: Diastereoselective Synthesis Protocol Using (R)-BoroPhg(+)-Pinanediol-HCl

Introduction & Chemical Context

(R)-BoroPhg(+)-Pinanediol-HCl is a specialized chiral building block used primarily in the synthesis of peptide boronic acid inhibitors, a class of therapeutics targeting serine proteases and the 20S proteasome (e.g., Bortezomib, Ixazomib).

- **Chemical Identity:** The compound is the hydrochloride salt of the pinanediol ester of (R)-1-amino-2-phenylethylboronic acid.
- **The Pinanediol Advantage:** Unlike simple dialkyl esters, the (+)-pinanediol auxiliary forms a rigid, bicyclic boronate ester. This confers exceptional thermodynamic stability, protecting the Lewis-acidic boron atom from nucleophilic attack and minimizing racemization of the labile C-B bond during peptide coupling.
- **Critical Challenge:** While the pinanediol group stabilizes the molecule, the C

-proton remains acidic (

). Excessive base or uncontrolled temperatures during coupling can lead to rapid epimerization, destroying the diastereoselectivity essential for biological activity.

Handling & Storage

- State: White to off-white hygroscopic solid.
- Storage:

under argon/nitrogen. Desiccate before opening.
- Stability: The HCl salt is stable for months. The free amine (generated in situ) is unstable and prone to protodeboronation or cyclization; it must be used immediately upon liberation.

Protocol A: Diastereoselective Peptide Coupling

This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Phe-OH or Fmoc-Leu-OH) to **(R)-BoroPhg(+)-Pinanediol-HCl**.

Mechanism: Amide bond formation via mixed anhydride or active ester. Standard: TBTU/HATU methods are acceptable, but the Mixed Anhydride Method (IBCF) is preferred for boronic acids to strictly limit racemization.

Reagents:

- Amine: **(R)-BoroPhg(+)-Pinanediol-HCl** (1.0 equiv)
- Acid: N-Protected Amino Acid (1.1 equiv)
- Coupling Agent: Isobutyl chloroformate (IBCF) (1.1 equiv)
- Base: N-Methylmorpholine (NMM) (2.2 equiv total: 1.1 for activation, 1.1 for salt neutralization)
- Solvent: Anhydrous THF or DMF/DCM (0.1 M concentration)

Step-by-Step Methodology:

- Activation (The "Acid" Component):
 - Dissolve the N-protected amino acid (1.1 equiv) in anhydrous THF under inert atmosphere.
 - Cool to

(ice/salt bath).
 - Add NMM (1.1 equiv). Stir for 2 minutes.
 - Dropwise add IBCF (1.1 equiv). A white precipitate (NMM HCl) will form.
 - Critical: Stir for exactly 10–15 minutes. Longer times increase urethane side-products; shorter times result in incomplete activation.
- Preparation of the Amine (The BoroPhg Component):
 - In a separate vial, dissolve **(R)-BoroPhg(+)-Pinanediol-HCl** (1.0 equiv) in minimal DMF or THF.
 - Cool to

.
 - Add the second portion of NMM (1.1 equiv) to neutralize the HCl salt.
 - Expert Tip: Do not use DIPEA if possible; its higher basicity increases racemization risk. If solubility is an issue, use DIPEA only at

.
- Coupling Event:
 - Transfer the neutralized BoroPhg solution into the mixed anhydride solution at

.

- Stir at

for 1 hour, then allow to warm slowly to room temperature over 3 hours.
- Quench & Workup:
 - Evaporate THF/DMF under reduced pressure (keep bath

).
 - Redissolve residue in EtOAc.
 - Wash Sequence:
 1. 10% Citric Acid (removes unreacted amine/base).
 2. 5% NaHCO

(removes unreacted acid). Caution: Brief wash only. Boronic esters can hydrolyze in basic aqueous media.
 3. Brine.
 - Dry over Na

SO

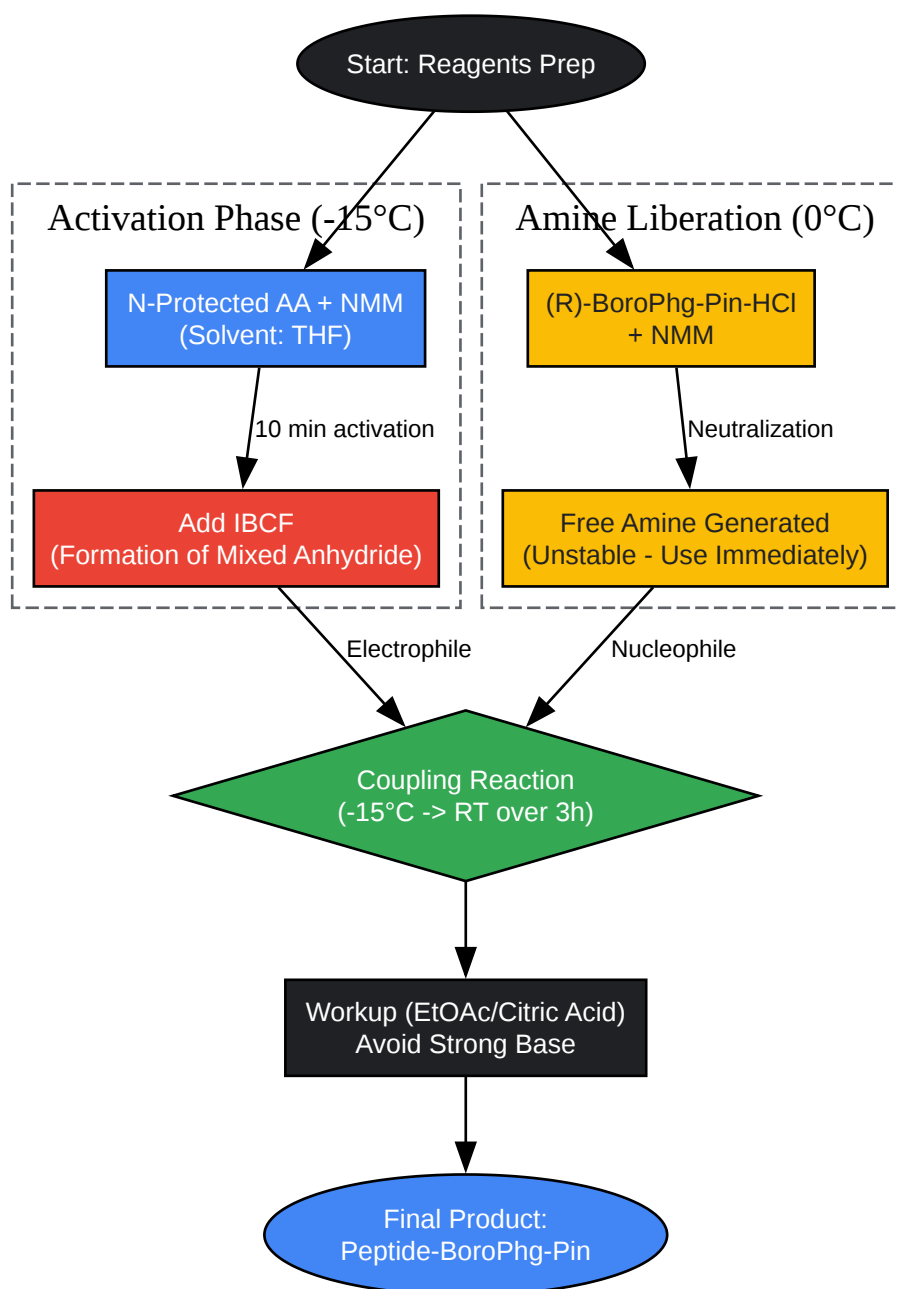
, filter, and concentrate.

Data Output: Typical Yields

Coupling Method	Yield (%)	Diastereomeric Excess (de)	Notes
IBCF / NMM	85-92%	>98%	Recommended. Lowest racemization.
HATU / DIPEA	75-85%	85-90%	High risk of epimerization due to DIPEA.
EDCI / HOBt	80-88%	92-95%	Good alternative; slower reaction time.

Visualization: Coupling Workflow

The following diagram illustrates the critical temperature control points required to maintain stereochemical integrity.



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Caption: Kinetic control workflow for coupling (R)-BoroPhg-Pinane diol. Note the parallel preparation streams to minimize free amine degradation.

Protocol B: Pinane diol Cleavage (Transesterification)

The pinanediol group is thermodynamically stable and cannot be removed by simple hydrolysis without harsh conditions that destroy the peptide. The industry standard for removing pinanediol (to access the free boronic acid drug) is biphasic transesterification.

Concept: Drive the equilibrium toward the free boronic acid by trapping the pinanediol with a sacrificial boronic acid (usually isobutylboronic acid or phenylboronic acid).

Methodology:

- Dissolution: Dissolve the Peptide-BoroPhg-Pinanediol ester (1.0 equiv) in Methanol.
- Add Scavenger: Add Isobutylboronic acid (5.0 equiv).
- Acidification: Add 1N HCl (aqueous) to adjust pH to .
- Biphasic Addition: Add Hexane (volume equal to methanol).
- Reaction: Stir vigorously at Room Temperature.
 - Mechanism:[1][2][3] The pinanediol transfers from the drug molecule to the isobutylboronic acid (forming isobutylboronate pinanediol ester), which is highly lipophilic.
 - Partitioning: The lipophilic byproduct migrates into the Hexane layer. The target free boronic acid (drug) remains in the Methanol/Water layer.
- Separation:
 - Discard the Hexane layer.
 - Repeat the Hexane wash 2–3 times to ensure complete removal of pinanediol.
- Isolation: Concentrate the aqueous methanol layer (lyophilization is recommended) to obtain the Peptide-BoroPhg-OH (free acid) or its cyclic boroxine trimer.

Troubleshooting & Quality Control

- NMR Analysis (

B-NMR):

- Pinanediol Ester: Signal typically around 30–32 ppm (broad).
- Free Boronic Acid: Signal shifts to 28–30 ppm (solvent dependent).
- Tetrahedral Adducts: If you see a sharp peak at 5–10 ppm, the boron is coordinated (likely by solvent or histidine side chains).
- TLC Monitoring:
 - Boronic acids bind to silica. Use TLC plates treated with Curcumin (turns red/orange upon boron binding) or use a diol-containing eluent (e.g., 5% MeOH in DCM).
- Racemization Check:
 - Synthesize the (S)-BoroPhg isomer intentionally as a standard. Use chiral HPLC (Chiralpak AD-H or OD-H) to quantify the diastereomeric ratio (dr).

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